7-(Piperidin-1-yl)heptanal
Description
7-(Piperidin-1-yl)heptanal is an organic compound featuring a seven-carbon aldehyde chain (heptanal) with a piperidin-1-yl substituent. Piperidine, a six-membered heterocyclic amine, contributes basicity and conformational flexibility, while the aldehyde group enhances reactivity in nucleophilic additions or redox reactions.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
7-piperidin-1-ylheptanal |
InChI |
InChI=1S/C12H23NO/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h12H,1-11H2 |
InChI Key |
OFVIJGNNYMROEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperidin-1-yl)heptanal typically involves the reaction of heptanal with piperidine under controlled conditions. One common method is the nucleophilic addition of piperidine to heptanal, followed by a condensation reaction to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate, which is then reduced to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-(Piperidin-1-yl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-(Piperidin-1-yl)heptanoic acid.
Reduction: 7-(Piperidin-1-yl)heptanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
7-(Piperidin-1-yl)heptanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: this compound derivatives have potential therapeutic applications, including as analgesics, anti-inflammatory agents, and antipsychotics.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)heptanal and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with various biological pathways, modulating their activity and leading to therapeutic effects. For example, piperidine derivatives have been shown to inhibit certain enzymes, leading to anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Bicyclic Piperidine Derivatives
The compound (1RS,4RS)-6,6-dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione () shares the 7-(piperidin-1-yl) moiety but incorporates it into a rigid bicyclo[2.2.2]octane ring system. Key differences include:
- Functional Groups : The presence of sulfonyl and dione groups introduces polarity and hydrogen-bonding capacity, absent in 7-(Piperidin-1-yl)heptanal.
- Applications : Such bicyclic systems are often explored in medicinal chemistry for their protease inhibitory activity, whereas linear aldehydes like this compound may serve as intermediates in synthesis .
Piperidinyl-Substituted Heterocycles
Several compounds in feature piperidinyl groups attached to pyrimidinone cores (e.g., 7-[4-(propan-2-ylamino)piperidin-1-yl] derivatives). Key contrasts include:
- Core Structure: The pyrimidinone ring provides aromaticity and planar geometry, enabling π-π stacking interactions critical for drug-receptor binding.
- Substitution Patterns : Derivatives with tetrahydropyridine or methylpiperazinyl groups exhibit varied solubility and bioavailability compared to the aldehyde-terminated heptanal chain.
- Pharmacological Relevance : These compounds are likely designed as kinase inhibitors or GPCR modulators, while this compound’s aldehyde group may limit its direct therapeutic use due to reactivity .
Ethyl 2-(Piperidin-4-yl)acetate
This ester derivative () shares a piperidine substituent but differs in chain length and functional groups:
- Functional Group : The acetate ester enhances stability and reduces electrophilicity compared to the aldehyde in this compound.
- Physicochemical Properties :
- Molecular Weight : 171.21 g/mol (Ethyl 2-(piperidin-4-yl)acetate) vs. ~197.32 g/mol (estimated for this compound).
- LogP : The ester’s LogP (estimated 1.2) suggests higher lipophilicity than the aldehyde, which may have a lower LogP due to polarizability.
- Applications : Ethyl 2-(piperidin-4-yl)acetate is used in peptide mimetics, whereas the aldehyde could participate in Schiff base formation or reductive amination .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₂H₂₃NO | ~197.32 | Aldehyde, Piperidine | Organic synthesis, intermediates |
| (1RS,4RS)-Bicyclic derivative | C₁₃H₂₀N₂O₄S₂ | 356.44 | Sulfonyl, Dione, Piperidine | Protease inhibition |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.21 | Ester, Piperidine | Peptide mimetics, drug design |
| 7-[4-(Propan-2-ylamino)piperidin-1-yl] pyrimidinone | C₁₅H₂₃N₅O | 301.38 | Pyrimidinone, Piperidine | Kinase inhibition |
Research Findings and Implications
- Reactivity : The aldehyde group in this compound may confer higher electrophilicity compared to esters or amines in analogs, making it suitable for condensation reactions .
- Solubility : Linear chains (e.g., heptanal) typically exhibit lower aqueous solubility than bicyclic or heterocyclic systems, impacting bioavailability .
- Synthetic Utility : Piperidine-substituted aldehydes are understudied but could serve as versatile building blocks for nitrogen-containing macrocycles or ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
